Sigma-1 Receptor Affinity: >1000-Fold Reduction Versus 1,4′-Spiropiperidine Lead Compound Due to Shortened Benzene-N-Distance
The target compound bears the spiro[1-benzopyran-2,3'-pyrrolidine] scaffold, which positions the basic pyrrolidine nitrogen at a benzene-N-distance of approximately 4.4–5.0 Å—substantially shorter than the 5.1–5.7 Å distance in the high-affinity spiro[[2]benzopyran-1,4'-piperidine] lead 1a [1]. In direct head-to-head comparison within the same study, the piperidine analog bearing the 2,4'-spiro attachment (compound 2a, representing the piperidine version of the target compound's spiro geometry) exhibited a σ₁ Ki > 1400 nM, representing a >1077-fold loss of affinity relative to the 1,4'-spiro lead 1a (Ki = 1.3 nM) [1]. The pyrrolidine ring in the target compound is expected to confer even further affinity reduction based on the 56-fold potency loss observed when comparing pyrrolidine 3a (Ki = 73 nM) to its piperidine counterpart 1a [1]. This class-level SAR inference positions the target compound as essentially σ₁-inactive, in stark contrast to high-affinity spirobenzopyran-piperidines [1].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Expected Ki > 1400 nM (class-level inference based on 2,4'-spiropiperidine analog 2a and pyrrolidine attenuation factor) |
| Comparator Or Baseline | Compound 1a (spiro[[2]benzopyran-1,4'-piperidine], N-benzyl): Ki = 1.3 nM; Compound 2a (spiro[[2]benzopyran-2,4'-piperidine], N-benzyl): Ki > 1400 nM; Compound 3a (spiro[[2]benzopyran-1,3'-pyrrolidine], N-benzyl): Ki = 73 nM |
| Quantified Difference | >1000-fold reduction vs. 1a; estimated 55–1000-fold reduction vs. 1,3'-spiropyrrolidine series depending on N-substitution |
| Conditions | σ₁ competitive binding assay using guinea pig brain homogenates and [³H]-(+)-pentazocine as radioligand; non-specific binding determined with excess unlabeled (+)-pentazocine [1] |
Why This Matters
For researchers designing experiments requiring a spirobenzopyran scaffold devoid of σ₁ receptor activity, this compound provides a structurally authenticated negative-control chemotype, whereas indiscriminate selection of a 1,4'-spiropiperidine analog would introduce potent, confounding σ₁ pharmacology.
- [1] Jasper A, Schepmann D, Lehmkuhl K, et al. Microwave assisted synthesis of spirocyclic pyrrolidines – σ₁ receptor ligands with modified benzene-N-distance. Eur J Med Chem. 2012;53:327-336. doi:10.1016/j.ejmech.2012.04.018. PMID: 22578786. View Source
